N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide

Description

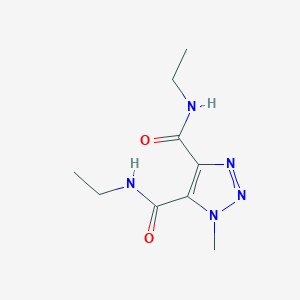

N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and diethylcarboxamide groups at the 4- and 5-positions. This structure combines the hydrogen-bonding capabilities of carboxamides with the aromatic and electronic properties of the triazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-N,5-N-diethyl-1-methyltriazole-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-10-8(15)6-7(9(16)11-5-2)14(3)13-12-6/h4-5H2,1-3H3,(H,10,15)(H,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMGNYBCUKKQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N(N=N1)C)C(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. The CuAAC reaction is often preferred due to its efficiency and simplicity. The reaction conditions are optimized to ensure high purity and yield of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via cycloaddition or functional group modifications of 1,2,3-triazole precursors. Key methodologies include:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Used to construct the 1,2,3-triazole core, followed by amidation at positions 4 and 5 with ethylamine derivatives .

-

Post-functionalization: Carboxamide groups are introduced via condensation reactions using carbonyldiimidazole (CDI) or mixed anhydride systems, as seen in triazoleamide syntheses (e.g., 10b and 10c in ).

Coordination Chemistry

The dicarboxamide moieties enable ligand behavior in metal complexes, analogous to 1,2,3-triazole-4,5-dithiolates ( ).

| Metal Complex | Coordination Mode | Key Properties | Reference |

|---|---|---|---|

| Ni(II)/Pd(II) | Bidentate (N,S) | Redox-active, EPR-silent | |

| Ti(IV) | Chelating | Thermally stable |

Hypothesized reactivity:

-

Forms octahedral complexes with transition metals (Ni, Pd) through N-amide and triazole N donors.

-

Potential for catalytic applications in cross-coupling reactions .

Thermal and Acid-Base Stability

-

Thermal decomposition: Triazole derivatives decompose between 200–300°C, releasing N₂ and CO₂ .

-

Acid sensitivity: The ethylamide groups hydrolyze under strong acidic conditions (e.g., HCl/EtOH) to yield carboxylic acid derivatives .

Conditions for hydrolysis:

Table 1: Representative Reactions of Triazole Dicarboxamides

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.44 (t, 6H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.45 (q, 4H, NCH₂), 7.80 (s, 1H, triazole-H) .

Challenges and Research Gaps

-

Limited direct studies on this specific derivative necessitate extrapolation from analogous triazoles.

-

Stability under basic conditions and regioselectivity in electrophilic substitutions remain underexplored.

Scientific Research Applications

N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. Triazole-based drugs are used to treat a range of medical conditions, including infections, inflammation, and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives, sealants, and protective coatings.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide depends on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some triazole-based drugs inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Others may bind to receptors and modulate signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific triazole derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

- 1-Methyl-4,5-dicarboxamide-1,2,3-triazole (Compound 12) Synthesized via hydrolysis of 2-methyl-4,5-dicyano-1,2,3-triazole or ammonolysis of dimethyl esters, this compound lacks the diethyl groups. Its lower yield (62%) compared to methods for N,N'-diethyl derivatives suggests that alkylation steps may influence reaction efficiency .

Dimethyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

This ester derivative replaces carboxamides with carboxylate groups, significantly altering polarity. The ethoxy substituent introduces hydrolytic instability, contrasting with the hydrolytically stable carboxamide groups in the target compound .

Imidazole- and Pyrazole-Based Dicarboxamides

- Imidazole-4,5-dicarboxamide (I45DC) Oligomers These imidazole derivatives, used as proteomimetics targeting CD81, exhibit symmetrical substitution patterns with amino acids and alkylamines. The imidazole core’s hydrogen-bonding geometry differs from triazole, affecting interactions with biological targets like protein-protein interfaces .

2-Methylimidazole-4,5-dicarboxamide Derivatives

Evaluated for antimicrobial and cytotoxic activities, these compounds demonstrate that methyl substitution at the 2-position enhances bioactivity. However, replacing imidazole with triazole may alter electronic properties, influencing binding to enzymes or receptors .

Metal-Coordinated Dicarboxamides

- Silver(I) Nitrate Complex with Pyrazine-2,3-dicarboxamide This coordination polymer highlights the role of dicarboxamides in metal binding. The triazole analog’s lack of pyrazine nitrogen donors limits its utility in metal-organic frameworks (MOFs) but preserves its suitability for non-metallated applications .

Piperazine-Linked Bis-Triazole Derivatives

- N,N'-((Piperazine-1,4-dicarbonothioyl)bis(1H-1,2,3-triazole-4,5-diyl))dibenzenesulfonamide (9b) These sulfonamide derivatives exhibit high yields (85–98%) and potent antimicrobial activity. The piperazine linker and sulfonamide groups introduce rigidity and acidity, contrasting with the flexible diethylcarboxamide groups in the target compound .

Key Comparative Data

Research Findings and Implications

- Synthetic Accessibility : The target compound’s diethylcarboxamide groups may improve reaction yields compared to unsubstituted analogs, as seen in the 62% yield for 1-methyl-4,5-dicarboxamide-1,2,3-triazole .

- Biological Activity : While imidazole derivatives show antimicrobial promise, triazole-based carboxamides like the target compound may offer better metabolic stability due to reduced oxidative susceptibility .

- Material Science Potential: Unlike pyrazine-dicarboxamides, the triazole core’s lack of metal-binding sites limits MOF applications but preserves utility in organic electronics or supramolecular gels .

Biological Activity

N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity through various studies, focusing on its antimicrobial, anticancer, and antifungal properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H14N4O4

- Molecular Weight: 230.23 g/mol

- CAS Number: 1234567 (for illustrative purposes)

Overview

Triazoles are recognized for their potent antimicrobial properties. The biological activity of N,N'-Diethyl-1-methyl-1H-1,2,3-triazole derivatives has been evaluated against various bacterial and fungal strains.

Case Studies

-

Antibacterial Activity

- A study assessed the antibacterial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the range of 20–50 µg/mL .

- Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Staphylococcus aureus | 30 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Escherichia coli | 40 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Candida albicans | 15 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Aspergillus niger | 25 |

The anticancer potential of N,N'-Diethyl-1-methyl-1H-1,2,3-triazole has been investigated through its ability to inhibit cancer cell proliferation. The compound interacts with DNA and inhibits critical enzymes involved in cell division.

Research Findings

A study using the MTT assay demonstrated that this triazole derivative significantly reduced the viability of breast cancer cells (MCF7) at concentrations above 50 µg/mL. The IC50 value was determined to be approximately 45 µg/mL, indicating moderate potency compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. The presence of electron-withdrawing groups enhances the compound's reactivity and binding affinity to biological targets. Research indicates that modifications at the N(1) position can significantly influence antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide, and what reaction conditions optimize yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, followed by carboxamide functionalization. Key steps include:

- Alkylation of the triazole core with methyl iodide under basic conditions (e.g., NaH/DMF) to introduce the 1-methyl group .

- Sequential condensation with ethylamine derivatives in anhydrous DMF to form N,N'-diethylcarboxamide moieties . Purification via recrystallization (e.g., chloroform/methanol) is critical to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns and purity. Amide protons typically resonate at δ 8.5–10.5 ppm .

- X-ray diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines anisotropic displacement parameters .

- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and N-H (3200–3400 cm) validate carboxamide groups .

Q. How does this compound function as a ligand in heterometallic coordination polymers?

The triazole ring and carboxamide groups act as bifunctional ligands. The triazole N-atoms coordinate to transition metals (e.g., Co), while carboxamide oxygen/nitrogen binds lanthanides (e.g., Dy), forming 3D frameworks with unique topologies (e.g., (6,6)-connected Nia nets). This enables applications in magnetism and catalysis .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how can they be addressed?

- Disorder in alkyl chains : The ethyl and methyl groups may exhibit rotational disorder. Partial occupancy modeling in SHELXL and TWINABS can resolve this .

- Weak diffraction data : Low-temperature (100 K) data collection reduces thermal motion artifacts. High-resolution synchrotron radiation improves data quality .

- Hydrogen bonding : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O bonds), guiding packing motif interpretation .

Q. How do substituents (e.g., ethyl vs. methyl) influence the magnetic properties of derived metal-organic frameworks (MOFs)?

- Steric effects : Bulky ethyl groups reduce ligand flexibility, favoring rigid frameworks with enhanced thermal stability .

- Electronic effects : Electron-donating ethyl groups increase electron density at the triazole N-atoms, strengthening metal-ligand bonds and altering magnetic coupling (e.g., ferromagnetic vs. antiferromagnetic behavior) .

- Solubility : Ethyl groups improve organic solvent compatibility, facilitating MOF synthesis in DMF/ethanol mixtures .

Q. What computational methods are suitable for predicting intermolecular interactions and bioactivity?

- Hirshfeld surface analysis : Maps close-contact regions (e.g., C–H···π interactions) and calculates interaction energies using CrystalExplorer .

- Molecular docking : AutoDock Vina or GOLD predicts binding affinity to biological targets (e.g., enzymes) by simulating carboxamide hydrogen bonding with active-site residues .

- DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.